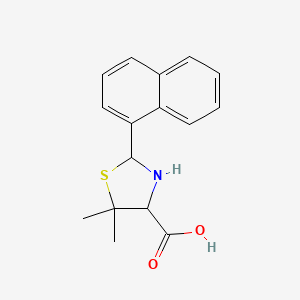

5,5-Dimethyl-2-naphthyl-1,3-thiazolidine-4-carboxylic acid

Description

Historical Context of Thiazolidine Derivatives in Medicinal Chemistry

Thiazolidine derivatives have occupied a prominent position in medicinal chemistry since their initial synthesis in the early 20th century. The foundational work of Kallenberg in 1923 established the first reliable method for constructing the thiazolidine core, employing carbonyl sulphide and α-halogenated carboxylic acids under basic conditions to generate alkyl thioncarbamates, which were subsequently cyclized in acidic media. This methodology laid the groundwork for later innovations, such as Liberman’s mid-20th-century refinement, which utilized thiourea and α-chloroacetic acid in aqueous reflux to produce 2-imino-4-thiazolidinone intermediates. These early synthetic routes highlighted the thiazolidine ring’s adaptability, enabling the incorporation of diverse substituents at the 2-, 4-, and 5-positions to modulate biological activity.

By the 1980s, thiazolidine derivatives gained recognition for their antidiabetic properties, particularly through the development of thiazolidinediones (TZDs) like troglitazone and rosiglitazone. These compounds, characterized by a 2,4-thiazolidinedione core, functioned as peroxisome proliferator-activated receptor gamma (PPAR-γ) agonists, enhancing insulin sensitivity in peripheral tissues. Concurrently, researchers explored the antimicrobial and anti-inflammatory potential of thiazolidine analogs. For instance, 2-amino-4-thiazolidinones, synthesized via condensation of thiourea with α-bromoacid chlorides, demonstrated notable activity against Gram-positive bacteria and Mycobacterium tuberculosis. The structural plasticity of the thiazolidine ring—exemplified by substitutions at the 2-position with aryl or heteroaryl groups—allowed fine-tuning of electronic and steric properties, optimizing interactions with enzymatic targets such as dihydroorotate dehydrogenase and β-lactamase.

A pivotal advancement in thiazolidine chemistry emerged with the introduction of carboxylic acid functionalities at the 4-position. This modification, as seen in 5,5-dimethyl-2-naphthyl-1,3-thiazolidine-4-carboxylic acid , enhanced water solubility and enabled salt formation, improving bioavailability. The 5,5-dimethyl substitution further conferred conformational rigidity, reducing metabolic degradation and stabilizing the molecule’s binding pose in hydrophobic enzyme pockets. These innovations underscored the thiazolidine scaffold’s utility as a platform for developing multifunctional therapeutic agents, bridging traditional synthetic approaches with modern structure-activity relationship (SAR) studies.

Role of Naphthalene Substituents in Bioactive Molecule Design

The incorporation of naphthalene into bioactive molecules represents a strategic maneuver in medicinal chemistry, leveraging its extended π-system to enhance binding affinity and selectivity. Naphthalene’s planar structure facilitates π-π stacking interactions with aromatic residues in enzyme active sites, while its hydrophobic surface promotes membrane permeability and tissue distribution. In 5,5-dimethyl-2-naphthyl-1,3-thiazolidine-4-carboxylic acid , the naphthyl group at the 2-position introduces steric bulk and electronic effects that profoundly influence the compound’s pharmacological profile.

Historically, naphthalene derivatives have demonstrated broad therapeutic utility. For example, the antitubercular agent rifampicin and the anticancer drug etoposide both feature naphthalene-derived frameworks, capitalizing on their ability to intercalate DNA or inhibit nucleic acid polymerases. In the context of thiazolidine hybrids, the naphthyl substituent augments interactions with hydrophobic protein domains, as evidenced by Sankyo Company’s development of thiazolidine-naphthohydroquinone conjugates for diabetes management. These compounds exhibited enhanced PPAR-γ activation compared to their phenyl-substituted analogs, attributed to the naphthalene group’s capacity to engage in van der Waals interactions with the receptor’s ligand-binding domain.

The synthesis of naphthalene-containing thiazolidines often involves Friedel-Crafts alkylation or Ullmann coupling reactions to graft the naphthyl group onto the heterocyclic core. For instance, 5,5-dimethyl-2-naphthyl-1,3-thiazolidine-4-carboxylic acid is synthesized via cyclocondensation of 2-naphthalenethiol with dimethyl-substituted α-ketocarboxylic acids, followed by oxidation to introduce the carboxylic acid moiety. This route ensures regioselectivity and high yields, critical for scaling production. Spectroscopic characterization of such compounds—employing nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS)—confirms the naphthyl group’s positional orientation, which directly impacts biological activity. For example, 2-naphthyl substitution in thiazolidine derivatives has been associated with superior antimicrobial activity compared to 1-naphthyl analogs, likely due to differences in steric hindrance and electron density distribution.

Properties

IUPAC Name |

5,5-dimethyl-2-naphthalen-1-yl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2S/c1-16(2)13(15(18)19)17-14(20-16)12-9-5-7-10-6-3-4-8-11(10)12/h3-9,13-14,17H,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNBPQXOKHCBSOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(NC(S1)C2=CC=CC3=CC=CC=C32)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyl-2-naphthyl-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of naphthyl derivatives with thiazolidine precursors under controlled conditions. One common method includes the use of formaldehyde and DL-penicillamine . The reaction is carried out in the presence of a catalyst to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that include the use of green chemistry principles to minimize environmental impact. Techniques such as nano-catalysis and multicomponent reactions are employed to enhance selectivity and efficiency .

Chemical Reactions Analysis

Oxidation Reactions

The thiazolidine ring undergoes oxidation at the sulfur atom under controlled conditions:

-

Mechanistic Insight : Oxidation proceeds via electrophilic attack on sulfur, forming sulfoxides (single S=O bond) or sulfones (two S=O bonds) depending on reagent strength .

-

Steric Influence : The naphthyl group slows reaction kinetics compared to phenyl analogs due to increased steric hindrance .

Reduction Reactions

The carboxylic acid group and thiazolidine ring exhibit distinct reduction behaviors:

| Reducing Agent | Target Site | Product | Conditions |

|---|---|---|---|

| LiAlH4 | Carboxylic acid → Alcohol | 5,5-Dimethyl-2-naphthyl-1,3-thiazolidine-4-methanol | Anhydrous THF, 0°C → reflux |

| NaBH4/I2 | Thiazolidine ring → Thiolane | Ring-opened thiol derivative | Methanol, 25°C, 12 hr |

-

Selectivity : LiAlH4 preferentially reduces the carboxylic acid group without altering the thiazolidine ring .

-

Byproducts : Over-reduction of the naphthyl group is avoided due to its aromatic stability .

Substitution Reactions

The methyl groups at C5 and the carboxylic acid enable site-specific substitutions:

Nucleophilic Substitution at C4

Electrophilic Aromatic Substitution

The naphthyl group undergoes electrophilic substitution under harsh conditions:

| Reaction Type | Reagent | Position | Product |

|---|---|---|---|

| Nitration | HNO3/H2SO4 | β-position (naphthyl) | Nitro-substituted derivative |

| Sulfonation | H2SO4/SO3 | α-position (naphthyl) | Sulfonic acid derivative |

Cycloaddition and Ring-Opening Reactions

The thiazolidine ring participates in cycloadditions and ring-opening processes:

pH-Dependent Reactivity

The compound exhibits distinct behavior in acidic vs. basic media:

-

Acidic Conditions (pH < 3) : Protonation of the thiazolidine nitrogen facilitates ring-opening to form a thiol intermediate .

-

Basic Conditions (pH > 10) : Deprotonation of the carboxylic acid enhances nucleophilicity at C4, enabling alkylation or acylation .

Comparative Reactivity Table

A comparison with analogous thiazolidines highlights the impact of the naphthyl substituent:

| Compound | Reaction with H2O2 (S-Oxidation) | Reaction with LiAlH4 (Reduction) |

|---|---|---|

| 5,5-Dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid | 82% yield (sulfoxide) | 90% yield (alcohol) |

| 5,5-Dimethyl-2-naphthyl-1,3-thiazolidine-4-carboxylic acid | 68% yield (sulfoxide) | 75% yield (alcohol) |

Stereochemical Outcomes

Scientific Research Applications

Chemistry: In chemistry, 5,5-Dimethyl-2-naphthyl-1,3-thiazolidine-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: This compound has shown potential in biological studies due to its ability to interact with various biological targets. It is used in the development of probes for studying enzyme activities and protein interactions .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities. Its derivatives are being investigated as potential drug candidates .

Industry: Industrially, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the production of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-2-naphthyl-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazolidine ring is known to enhance the compound’s binding affinity to these targets, leading to various biological effects . The pathways involved include modulation of enzyme activities and inhibition of specific protein functions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural Analogs and Their Properties

Structural and Conformational Differences

- Crystal Packing : The pyridin-2-yl derivative (C₁₁H₁₄N₂O₂S) forms helical chains via O–H···N hydrogen bonds and layers through weak C–H···π interactions . In contrast, the naphthyl analog’s bulkier substituent may disrupt such packing, favoring alternative intermolecular interactions.

- Stereochemistry : Enantiomerically pure analogs (e.g., (2S,4S)-configured compounds) exhibit distinct biological activities compared to racemic mixtures. For example, the pyridin-2-yl derivative’s absolute configuration was confirmed via Flack parameter refinement .

Key Findings and Implications

Substituent Effects: Aromatic substituents (naphthyl, pyridyl) enhance π-π interactions but may reduce solubility.

Biological Relevance :

Biological Activity

5,5-Dimethyl-2-naphthyl-1,3-thiazolidine-4-carboxylic acid (DMNTCA) is a thiazolidine derivative that has garnered attention for its potential biological activities. This compound is characterized by a five-membered ring structure containing sulfur and nitrogen, with a naphthyl group at the 2-position and two methyl groups at the 5-position. Its molecular formula is and it has a molecular weight of approximately 287.38 g/mol .

DMNTCA can be synthesized through various methods, including cyclization reactions that enhance its stability and biological activity. The unique structural features of DMNTCA contribute to its reactivity and interactions with biological targets, making it a subject of interest in medicinal chemistry .

Biological Activities

Research indicates that DMNTCA exhibits several biological activities, including:

- Antimicrobial Activity : Thiazolidine derivatives are known for their antimicrobial properties. DMNTCA's structure may enhance its efficacy against various pathogens.

- Antioxidant Properties : The presence of the naphthyl group may contribute to antioxidant activity, which is crucial in preventing oxidative stress-related diseases.

- Anti-inflammatory Effects : Similar compounds have shown potential in reducing inflammation, suggesting that DMNTCA may possess similar properties .

In Vitro Studies

A study evaluating the antiviral activity of thiazolidine derivatives found that certain compounds exhibited significant inhibitory effects against Tobacco Mosaic Virus (TMV), outperforming commercial antiviral agents like ribavirin. While specific data on DMNTCA's antiviral activity is limited, its structural similarities to these effective compounds suggest potential efficacy .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that modifications at specific positions on the thiazolidine ring can significantly influence biological activity. For example, substituents on the sulfur and nitrogen atoms have been shown to affect antimicrobial and anti-inflammatory activities. This suggests that further modifications to DMNTCA could enhance its therapeutic potential .

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Hydroxythiazolidine-4-carboxylic acid | Hydroxyl group at position 2 | Antimicrobial activity |

| 5-Methylthiazolidine-4-carboxylic acid | Methyl group at position 5 | Antioxidant properties |

| 2-(2-Hydroxyphenyl)thiazolidine-4-carboxylic acid | Hydroxyphenyl substituent | Potential anti-inflammatory effects |

This table illustrates how structural variations among thiazolidine derivatives can lead to diverse biological activities, highlighting the importance of DMNTCA's unique configuration in its potential applications.

Applications in Various Fields

DMNTCA is being explored for various applications:

- Pharmaceutical Development : As a building block for drugs targeting metabolic disorders.

- Agricultural Chemistry : In formulations enhancing crop yield and pest resistance.

- Biochemical Research : Studying metabolic pathways and enzyme interactions.

- Food Industry : As a natural food additive for flavor enhancement.

- Cosmetic Formulations : For its antioxidant properties in skincare products .

Q & A

Q. What advanced separation techniques isolate enantiomeric or diastereomeric forms?

- Answer : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IA) resolves enantiomers. For diastereomers, optimize mobile phase gradients (acetonitrile/water with 0.1% TFA) to separate stereoisomers. Validate purity via circular dichroism (CD) spectroscopy .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.